DBCO-PEG4-Biotin

Overview

Description

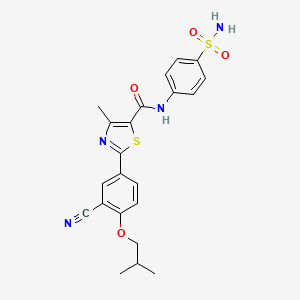

DBCO-PEG4-Biotin is a biotinylation reagent used for labeling azide-containing biomolecules . It is an azadibenzocyclooctyne-biotin derivative containing a biotin group and 4 PEGs . The hydrophilic PEG4 linker reduces or eliminates aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule .

Molecular Structure Analysis

The molecular formula of this compound is C39H51N5O8S . Its molecular weight is 749.92 g/mol . The exact mass is 749.34 g/mol .

Chemical Reactions Analysis

This compound is used for the introduction of a biotin moiety to azide-labeled biomolecules via copper-free strain-promoted alkyne-azide click chemistry (SPAAC) reaction . The alkyne group can react with azide moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It is recommended to be stored at -20°C .

Scientific Research Applications

Biosensors : DBCO-PEG4-Biotin has been used in the development of streptavidin-hydrogel for enzyme immobilization on electrodes. This application demonstrates improved performance and stability in biocatalytic oxidation of glucose, with potential use in glucose/O2 fuel cells (Matsumoto, Isogawa, Tanaka, & Kondo, 2018).

Cartilage Tissue Engineering : Research has shown the effectiveness of this compound in creating in situ cross-linkable hyaluronic acid hydrogels. These hydrogels support cell survival and cartilaginous tissue regeneration, demonstrating potential for injectable scaffolds in tissue engineering (Han et al., 2018).

Cancer Diagnostics and Therapy : A study has utilized biotin-PEG gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins from a single sample. This innovative approach has potential applications in the clinical diagnosis of diseases (Scott, Garimella, Calabrese, & Mirkin, 2017).

Drug Delivery : this compound has been explored in the development of multifunctional polymeric micelles for targeted drug delivery. These micelles can selectively eliminate cancer cells, showing promise in cancer therapeutics (Chen et al., 2015).

Immunosensing : The use of this compound in click chemistry microarrays has been evaluated for the sensitive detection of alpha-fetoprotein, a cancer biomarker. This highlights its potential in developing efficient diagnostic tools (Dadfar et al., 2019).

Tumor Diagnostic and Therapeutic Effects : Research on mesoporous silica nanoparticle-mediated pre-targeted strategy using Biotin-MSNs-DBCO demonstrates enhanced tumor diagnostic and therapeutic effects. This highlights its potential in improving the targeting efficiency of imaging agents or anticancer drugs (Lv et al., 2018).

Mechanism of Action

Target of Action

DBCO-PEG4-Biotin is a versatile biotinylation reagent used for the introduction of a biotin moiety to azide-labeled biomolecules . The primary targets of this compound are azide-containing biomolecules . These biomolecules can be proteins, nucleic acids, or other macromolecules that have been chemically modified to contain azide groups .

Mode of Action

this compound operates through a copper-free strain-promoted alkyne-azide click chemistry (SPAAC) reaction . The DBCO group in the compound can undergo a SPAAC reaction with azide groups present in biomolecules, forming a stable triazole linkage . This reaction is highly efficient and specific, allowing for precise labeling of azide-tagged biomolecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the nature of the azide-labeled biomolecules it interacts with. The primary role of this compound is to enable the visualization or enrichment of azide-tagged targets . This can impact various biochemical pathways depending on the specific targets being studied.

Pharmacokinetics

The hydrophilic peg4 linker in the compound is known to reduce or eliminate aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule . This suggests that the compound may have good solubility and could potentially be well-distributed in aqueous biological environments.

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage with azide-labeled biomolecules . This enables the visualization or enrichment of these biomolecules, which can be crucial in various biological and biochemical research applications .

Action Environment

The efficiency of this compound’s action can be influenced by environmental factors. For instance, more efficient labeling occurs at higher temperatures and with a greater excess of the biotin reagent . Furthermore, the compound should be stored at -20°C to maintain its stability . It’s also worth noting that the compound’s hydrophilic PEG4 linker enhances its performance in aqueous environments .

Safety and Hazards

According to the safety data sheet, DBCO-PEG4-Biotin does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC . It is recommended to avoid all direct contact and to use only in a chemical fume hood . In case of skin contact, wash off with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

DBCO-PEG4-Biotin plays a significant role in biochemical reactions. It can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction does not require a copper catalyst, making it suitable for use in live cell studies where the presence of cytotoxic copper catalyst is not acceptable . The nature of these interactions is covalent, resulting in a stable triazole linkage .

Cellular Effects

This compound has various effects on cells and cellular processes. It can influence cell function by enabling the labeling of azide-containing biomolecules, which can be used to track and study cellular processes . The hydrophilic PEG4 linker in this compound reduces or eliminates aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule .

Molecular Mechanism

The mechanism of action of this compound involves its reaction with azide-functionalized compounds or biomolecules. This reaction, facilitated by the DBCO group in this compound, results in a stable triazole linkage without the need for a copper catalyst .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. More efficient labeling occurs at higher temperatures and with greater excess of biotin reagent . Typical reaction times are up to 4 hours, but longer incubation periods should be used if concentration is low or if low labeling is observed .

Metabolic Pathways

This compound is involved in the metabolic pathway of biotinylation, where it introduces a biotin moiety to azide-labeled biomolecules

properties

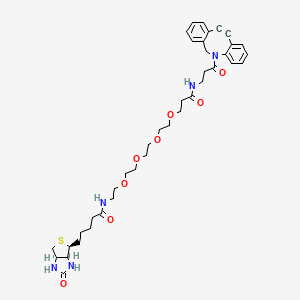

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHSQAOQVNHUGL-QRBHCBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099282 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255942-07-4 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255942-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)